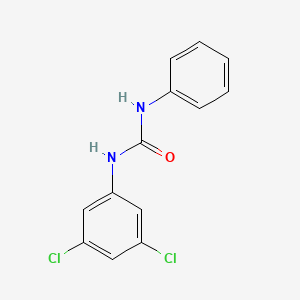

1-(3,5-Dichlorophenyl)-3-phenylurea

Description

Historical Context and Significance of Substituted Phenylureas

The journey of substituted phenylureas in science began with their discovery and initial applications in the early 20th century. Their synthesis, often a straightforward reaction between an isocyanate and an amine, made them accessible for various investigations. A significant milestone in their history was the discovery of their potent herbicidal activity, which led to the development of several commercial agrochemicals. This agricultural application spurred extensive research into their mechanism of action, revealing their ability to inhibit photosynthesis in target plant species. nih.gov Beyond agriculture, the structural simplicity and synthetic tractability of phenylureas made them attractive building blocks in organic synthesis and medicinal chemistry.

Broad Spectrum of Biological Activities Associated with Phenylurea Derivatives

The true versatility of the phenylurea scaffold lies in the vast array of biological activities exhibited by its derivatives. Through targeted modifications of the phenyl rings and the urea (B33335) nitrogen atoms, researchers have been able to develop compounds with a wide range of pharmacological properties. These include:

Anticancer Agents: Many phenylurea derivatives have demonstrated potent antitumor activities. nih.gov They can exert their effects through various mechanisms, such as the inhibition of tubulin polymerization, a critical process in cell division. nih.gov

Enzyme Inhibitors: The phenylurea structure has proven to be an effective template for designing inhibitors of various enzymes. For instance, certain derivatives are potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. nih.gov

Insecticides: By incorporating specific pharmacophores, phenylurea derivatives have been developed as effective insecticides against various agricultural pests. mdpi.com

Central Nervous System (CNS) Agents: Some phenylurea compounds have been investigated for their potential as CNS agents, with studies suggesting they can be designed to cross the blood-brain barrier and exhibit activities such as skeletal muscle relaxation. benthamdirect.com

Antihyperglycaemic Agents: Research has also explored the potential of phenylurea derivatives in the management of diabetes, with some compounds showing antihyperglycaemic effects. iglobaljournal.com

This broad spectrum of activity underscores the importance of the phenylurea scaffold as a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.

Rationale for In-depth Investigation of 1-(3,5-Dichlorophenyl)-3-phenylurea

The specific compound, this compound, presents an interesting case for detailed investigation. The presence of a 3,5-dichlorophenyl group is a common feature in many biologically active molecules, often contributing to enhanced binding affinity and metabolic stability. The substitution pattern on the phenyl ring is a critical determinant of biological activity in many classes of compounds, including phenylureas. nih.gov

While extensive research exists on various dichlorophenyl urea derivatives, a comprehensive scientific investigation specifically focused on this compound is notably absent in publicly available literature. Its structural similarity to known bioactive compounds suggests it may possess interesting and potentially useful biological properties. A thorough examination of its synthesis, chemical properties, and biological activity is therefore warranted to fill this knowledge gap and potentially uncover a novel lead compound for further development.

Research Landscape and Key Challenges in Phenylurea Compound Development

The development of phenylurea compounds is an active area of research, driven by their proven track record in various applications. Current research often focuses on the synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR) to optimize their potency and selectivity for specific biological targets. nih.govnih.gov

Despite the successes, several challenges remain in the development of phenylurea compounds. One key challenge is achieving target specificity to minimize off-target effects and potential toxicity. For instance, in the context of anticancer drugs, it is crucial to design compounds that are highly active against cancer cells while showing minimal toxicity to healthy cells. nih.gov Another challenge is overcoming drug resistance, a common issue with many therapeutic agents. Furthermore, optimizing the physicochemical properties of these compounds to ensure good bioavailability and favorable pharmacokinetic profiles is a constant focus of research and development efforts. benthamdirect.com

Detailed Research Findings on this compound

A comprehensive search of the scientific literature reveals a significant lack of specific research dedicated to the chemical compound this compound. While the broader class of phenylureas is well-documented, this particular derivative remains largely uncharacterized in terms of its synthesis, and biological properties.

Commercial availability of this compound is noted from some chemical suppliers, which provides basic information such as its molecular formula and CAS number.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.14 g/mol |

| CAS Number | 5402-88-0 |

Data sourced from commercial supplier information. No independently verified research data is publicly available.

The absence of detailed research findings highlights a significant knowledge gap. Future research should be directed towards the following areas:

Synthesis and Characterization: Development and optimization of a synthetic route to produce this compound with high purity, followed by comprehensive characterization using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography).

Biological Screening: A broad-based biological screening of the compound against a variety of targets, including cancer cell lines, enzymes, and microbial strains, to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, systematic structural modifications of the parent compound could be undertaken to understand the key structural features responsible for its activity and to optimize its potency and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-6-10(15)8-12(7-9)17-13(18)16-11-4-2-1-3-5-11/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAALNHUNDFNAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289452 | |

| Record name | N-(3,5-Dichlorophenyl)-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-58-0 | |

| Record name | N-(3,5-Dichlorophenyl)-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dichlorophenyl)-N′-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3,5 Dichlorophenyl 3 Phenylurea and Its Analogues

Established Synthetic Routes for Diarylureas

The formation of the urea (B33335) linkage (-NH-CO-NH-) between two aryl groups is most commonly achieved through a few reliable and well-documented synthetic strategies.

The most prevalent and straightforward method for synthesizing unsymmetrical diarylureas is the reaction between an aryl isocyanate and an aryl amine. researchgate.netnih.gov This nucleophilic addition reaction is typically efficient and results in high yields of the desired urea derivative. The reaction involves the attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group.

The general scheme for this reaction is as follows: Ar-N=C=O + Ar'-NH₂ → Ar-NH-C(O)-NH-Ar'

This method can be used to synthesize 1-(3,5-Dichlorophenyl)-3-phenylurea in two ways:

Reaction of 3,5-dichlorophenyl isocyanate with aniline (B41778).

Reaction of phenyl isocyanate with 3,5-dichloroaniline (B42879).

The isocyanate precursors are often generated from the corresponding primary amine using phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.orgresearchgate.net The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), toluene, or acetone (B3395972) at room temperature. nih.govasianpubs.org In many cases, the resulting diarylurea product is poorly soluble in the reaction medium and can be isolated simply by filtration. tandfonline.com

Due to the hazardous nature of phosgene and the reactivity of isocyanates, safer and more stable isocyanate precursors, known as surrogates, have been developed. Among these, dioxazolones are particularly noteworthy. uva.nlacs.org Dioxazolones are stable, crystalline solids that can generate isocyanate intermediates upon thermal or photochemical decomposition, releasing carbon dioxide as the sole byproduct. acs.orgmdpi.com

The process involves the decarboxylation of the dioxazolone to form an acyl nitrene, which then undergoes a Curtius-type rearrangement to yield the corresponding isocyanate. uva.nl This in situ generated isocyanate can then be trapped by an amine present in the reaction mixture to form the desired urea. mdpi.com This approach provides a phosgene-free and often milder route to unsymmetrical diarylureas. tandfonline.com A plausible reaction pathway involves the coordination of the dioxazolone to a metal catalyst or its excitation by light, which facilitates the release of CO₂ and the formation of a reactive intermediate that rearranges to the isocyanate. mdpi.com

Specific Synthetic Protocols for this compound

The synthesis of this compound is readily achievable using the established isocyanate-amine coupling methodology.

The synthesis is typically performed by reacting stoichiometric amounts of the chosen aryl isocyanate and aryl amine. A general laboratory procedure involves dissolving one of the reactants (e.g., 3,5-dichloroaniline) in a suitable aprotic solvent, followed by the addition of the other reactant (e.g., phenyl isocyanate). The reaction is often exothermic and proceeds smoothly at room temperature, usually reaching completion within a few hours. nih.gov Optimization of the reaction would involve screening various solvents to facilitate product precipitation for easy isolation and ensuring the purity of the reactants to avoid the formation of symmetrical diarylurea byproducts.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| 3,5-Dichloroaniline | Phenyl isocyanate | Dichloromethane (DCM) | Room Temperature | 2-4 hours |

| Aniline | 3,5-Dichlorophenyl isocyanate | Tetrahydrofuran (THF) | Room Temperature | 2-4 hours |

| 3,5-Dichlorophenylamine | Phenyl isocyanate | Toluene | Room Temperature to Reflux | 1-24 hours |

For larger-scale production, efficiency, safety, and cost are paramount. The use of dioxazolones as isocyanate surrogates is particularly advantageous for scalable synthesis as it avoids the handling of highly toxic phosgene or moisture-sensitive isocyanates. tandfonline.com A gram-scale preparation of the complex diarylurea drug, sorafenib, has been demonstrated using a dioxazolone-based method, highlighting the industrial applicability of this approach. tandfonline.com Such a process could be adapted for the large-scale synthesis of this compound. Furthermore, continuous flow chemistry offers a modern, scalable, and safe alternative to traditional batch processing for reactions involving hazardous intermediates like isocyanates.

Derivatization Strategies for Structural Modification

The 1,3-diarylurea scaffold, including that of this compound, is a common starting point for the development of new chemical entities, particularly in drug discovery. nih.govmdpi.com Derivatization strategies typically focus on modifying the terminal aryl rings to explore structure-activity relationships (SAR).

Common derivatization approaches include:

Substitution on the Phenyl Rings: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, trifluoromethyl, cyano groups) onto either the 3,5-dichlorophenyl ring or the unsubstituted phenyl ring can significantly alter the compound's physicochemical and biological properties. nih.gov

Introduction of Heterocyclic Moieties: One or both of the phenyl rings can be replaced with or coupled to various heterocyclic systems. Numerous analogues have been synthesized where the core diarylurea structure is linked to pyridines, pyrimidines, quinazolines, indoles, and pyrazoles. nih.govnih.govnih.govnih.gov For example, a common strategy in medicinal chemistry is to synthesize complex diarylureas by coupling a core amine intermediate with a variety of substituted aryl isocyanates. nih.gov This modular approach allows for the rapid generation of a library of analogues for biological screening.

These modifications are guided by the intended application, such as enhancing potency or selectivity for a specific biological target, often a protein kinase in the context of anti-cancer drug development. nih.govnih.gov

Introduction of Aromatic and Heterocyclic Substituents

The core structure of N,N'-diarylureas, such as this compound, serves as a versatile scaffold for chemical modification. nih.gov A primary synthetic route involves the reaction of an appropriately substituted aniline with an isocyanate. For instance, the synthesis of 1,3-bis(3,5-dichlorophenyl)urea (B1682623) is achieved by reacting 3,5-dichloroaniline with 3,5-dichlorophenyl isocyanate. nih.gov This straightforward addition reaction provides a basis for creating a diverse library of analogues. asianpubs.org

The introduction of various aromatic and heterocyclic moieties is a common strategy to modulate the properties of the parent compound. nih.gov This can be achieved by using differently substituted anilines or isocyanates as starting materials. For example, a range of N,N'-diarylureas can be synthesized by reacting various aryl amines with aryl isocyanates. asianpubs.org Palladium-catalyzed C-N cross-coupling reactions have also been employed as a facile method for synthesizing unsymmetrical N,N'-diarylureas, which allows for the sequential introduction of different aryl groups. mit.edunih.gov

Furthermore, heterocyclic rings like pyridine (B92270), quinoline, and benzoxazole (B165842) have been incorporated into the diarylurea structure. nih.govnih.gov These modifications are often intended to enhance biological activity by providing additional binding interactions or altering the electronic properties of the molecule. nih.gov A phosgene- and metal-free approach using 3-substituted dioxazolones as isocyanate surrogates offers a greener alternative for the synthesis of unsymmetrical arylurea derivatives. tandfonline.com

Table 1: Examples of Synthesized this compound Analogues with Aromatic and Heterocyclic Substituents

| Starting Amine/Aniline | Starting Isocyanate/Surrogate | Resulting Analogue Structure | Synthetic Method | Reference |

| 3,5-Dichloroaniline | 3,5-Dichlorophenyl isocyanate | 1,3-Bis(3,5-dichlorophenyl)urea | Nucleophilic Addition | nih.gov |

| 4-(4-Aminophenoxy)-N-methylpicolinamide | 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1,4,2-dioxazol-5-one | Sorafenib | Dioxazolone Ring Opening | tandfonline.com |

| Benzylurea and various aryl halides | Not applicable | Unsymmetrical N,N'-diarylureas | Pd-catalyzed C-N Cross-Coupling | mit.edunih.gov |

| Various aryl amines | Various aryl isocyanates | Symmetrical and Unsymmetrical N,N'-diarylureas | Nucleophilic Addition | asianpubs.org |

| 4-Fluoro-3-nitrobenzaldehyde derivative | Phenyl isocyanate | 3-[4-(3,5-Dimethylpiperidin-1-yl)-3-(3-phenylureido)-phenyl]-4,4,4-trifluorobutyric Acid Ethyl Ester | Multi-step synthesis involving nucleophilic addition | nih.gov |

Modifications of the Urea Linker Moiety

The urea linker (-NH-CO-NH-) is a critical pharmacophore in many diarylurea compounds, often forming key hydrogen bonds with biological targets. nih.govresearchgate.net However, modifications to this linker can lead to compounds with altered properties and activities.

One common modification is N-alkylation . While direct N-alkylation of ureas was once considered challenging due to competing O-alkylation, methods using phase transfer catalysts have been developed to achieve this transformation successfully. google.comjustia.com For instance, unsymmetrical N,N'-diarylureas can be regioselectively alkylated at the more sterically hindered nitrogen atom. acs.org This allows for the introduction of alkyl groups, which can influence the compound's conformation and lipophilicity.

Another modification involves the conversion to thiourea (B124793) analogues . This is typically achieved by using an isothiocyanate instead of an isocyanate during the synthesis, reacting it with an appropriate amine. nih.govresearchgate.net This substitution of the carbonyl oxygen with a sulfur atom can significantly alter the electronic and hydrogen-bonding properties of the linker.

Cyclization reactions involving the urea moiety or adjacent functional groups can also be employed to create more rigid, conformationally constrained analogues. For example, intramolecular cyclization can lead to the formation of various heterocyclic ring systems fused to the parent structure. nih.govconsensus.appyoutube.com

Finally, replacing the urea linker entirely with other groups, such as an amide or other bioisosteres, represents a more drastic modification. For instance, diarylamides have been synthesized and compared to their diarylurea counterparts. nih.gov Research has also explored replacing one of the urea NH groups with a methylene (B1212753) (CH2) group, which was found to be crucial for the activity in certain contexts, highlighting the importance of the hydrogen-bonding capability of the urea linker. nih.gov

Table 2: Summary of Modifications to the Urea Linker in Phenylurea Derivatives

| Modification Type | Reagents/Conditions | Resulting Structure | Key Finding | Reference |

| N-Alkylation | Alkyl halides, phase transfer catalyst, base | Mono-N-alkylated diarylurea | Regioselective alkylation at the more sterically congested nitrogen is possible. acs.org | google.comjustia.comacs.org |

| Thiourea Formation | Aryl isothiocyanates and aryl amines | Diarylthiourea | Creates analogues with different electronic and hydrogen-bonding properties. | nih.govresearchgate.net |

| Amide Replacement | Carboxylic acid derivatives and amines | Diarylamide | Serves as a bioisosteric replacement to probe the importance of the urea moiety. | nih.gov |

| NH to CH2 Replacement | Multi-step synthesis | Phenylacetamide derivative | The proximal NH of the urea was found to be crucial for activity in some cases, indicating the importance of the H-bond donor. nih.gov | nih.gov |

Advanced Spectroscopic and Chromatographic Methods for Characterization of Phenylurea Derivatives

The characterization and analysis of phenylurea derivatives rely on a combination of advanced spectroscopic and chromatographic techniques to confirm their structure, purity, and quantity in various matrices.

Spectroscopic Methods are essential for elucidating the molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are routinely used to confirm the structure of phenylurea derivatives. For example, in the ¹H NMR spectrum of 1,3-bis(3,5-dichlorophenyl)urea, the urea protons (NH) typically appear as a distinct singlet at a downfield chemical shift (e.g., δ 9.35 ppm in DMSO-d6). The signals from the aromatic protons provide information about the substitution pattern on the phenyl rings.

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compounds, providing definitive confirmation of their identity. nih.gov Fragmentation patterns observed in MS can also offer structural insights. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. Phenylurea derivatives show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O (carbonyl) stretching (around 1630-1700 cm⁻¹), and aromatic C-H and C=C bonds. asianpubs.orgnih.gov

UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy can be used to study the electronic transitions within the molecule and is often coupled with chromatographic methods for detection. nih.govnih.gov

Chromatographic Methods are the cornerstone for the separation, purification, and quantitative analysis of phenylurea derivatives, especially in complex mixtures like environmental or biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of phenylurea compounds, which are often thermally unstable and thus unsuitable for gas chromatography. newpaltz.k12.ny.us US EPA Method 532, for example, specifies HPLC with UV detection for determining phenylurea compounds in drinking water. newpaltz.k12.ny.us

Reversed-phase columns, such as C18, are commonly employed, often with a confirmation on a dissimilar phase like a cyanopropyl column to ensure reliable identification. newpaltz.k12.ny.us

Different mobile phases, such as acetonitrile/water or methanol (B129727)/water mixtures, are used to achieve optimal separation. newpaltz.k12.ny.us

Specialized ion-exchange materials can also be used in HPLC to achieve specific selectivity for phenylurea herbicides. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for trace-level analysis and metabolite identification. nih.gov

Table 3: Spectroscopic and Chromatographic Data for Phenylurea Characterization

| Technique | Application | Typical Observations/Parameters | Reference |

| ¹H NMR | Structural Elucidation | Urea N-H protons at downfield shifts (e.g., ~9.0-9.5 ppm); Aromatic protons in the range of ~7.0-8.5 ppm. | asianpubs.orgnih.gov |

| ¹³C NMR | Structural Confirmation | Carbonyl carbon signal; Aromatic carbon signals indicating substitution patterns. | asianpubs.org |

| Mass Spectrometry (ESI-HRMS) | Molecular Formula Determination | Provides exact mass to confirm elemental composition. | nih.gov |

| IR Spectroscopy | Functional Group Identification | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹). | asianpubs.orgnih.gov |

| HPLC-UV | Separation and Quantification | C18 or Cyano columns; UV detection at a specific wavelength. EPA Method 532 is a standard protocol. newpaltz.k12.ny.us | nih.govnih.govnewpaltz.k12.ny.us |

| LC-MS | Trace Analysis and Identification | Combines HPLC separation with MS detection for high sensitivity and specificity. | nih.gov |

Structure Activity Relationship Sar Analyses of 1 3,5 Dichlorophenyl 3 Phenylurea Analogues

Positional and Substituent Effects on Aromatic Rings

The nature and position of substituents on the aromatic rings of 1-(3,5-Dichlorophenyl)-3-phenylurea analogues are critical determinants of their biological efficacy.

Influence of Halogenation Pattern (e.g., Dichloro Substitution)

The presence and positioning of halogen atoms, particularly chlorine, on the phenyl rings significantly impact the activity of these compounds. Dihalogenated phenyl analogues have demonstrated considerable antitumor activity, often greater than their monohalogenated counterparts. nih.gov For instance, dichlorophenyl derivatives have shown substantial antitumor effects. nih.gov Theoretical studies on dichloro-substituted (1,3-thiazol-2-yl)acetamides also indicate that the position of the dichloro-substitution affects molecular properties and chemical reactivity, with the (3,4)-dichloro-substituted molecule showing relatively higher activity. researchgate.net

The compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623), known as COH-SR4, has exhibited promising anti-cancer activity, particularly against human leukemia cells and melanoma. nih.gov This highlights the importance of the 3,5-dichloro substitution pattern.

Steric and Electronic Effects of Substituents (e.g., Methyl, Chloro, Methoxy (B1213986), Trifluoromethyl)

The electronic and steric properties of substituents on the phenyl rings play a crucial role in modulating the biological activity of phenylurea derivatives.

Electron-withdrawing groups, such as nitro groups, tend to enhance cytotoxic action compared to electron-donating groups like methyl (CH3) and methoxy (OCH3). nih.gov For example, the introduction of a methyl group at the meta and para positions of the aryl ring in Schiff bases has been shown to result in greater antifungal and antibacterial activities compared to ortho-substituted and unsubstituted derivatives. researchgate.net

In a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, compounds with a piperidin-4-yl methanol (B129727) moiety showed promising anticancer activity. nih.gov Specifically, analogues with certain substituents on the terminal phenyl group, such as in compounds 5a and 5d, demonstrated broad-spectrum antiproliferative activity. nih.gov In contrast, those with trimethoxyphenyl derivatives were found to be less suitable as potential anticancer agents. nih.gov The antiproliferative activity was higher for some compounds compared to their p-methoxyphenyl and p-trifluoromethylphenyl analogues. nih.gov

Role of the Urea (B33335) Linker and Nitrogen Substitutions

The urea linker is a key structural feature in this class of compounds, and modifications to this linker or the associated nitrogen atoms can significantly alter biological activity. The urea moiety itself has been implicated in various biological roles, including the induction of apoptosis in tumor cells. nih.govresearchgate.net

In the design of novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the phenylurea group was tested for its essentiality to IDO1 potency by replacing the NH of the phenylurea group with CH. nih.gov Furthermore, the N'-substituent moiety in N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs was found not to be essential for anticancer activity, though a proper alkyl substitution could enhance it. nih.gov

Correlation between Molecular Structure and Specific Biological Activities

The specific arrangement of atoms and functional groups in this compound analogues directly correlates with their antiproliferative, antimicrobial, and enzyme inhibition activities.

Antiproliferative Activity: Many phenylurea derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov For example, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has been shown to inhibit the proliferation of melanoma cells and induce apoptosis. nih.gov A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives exhibited broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines. nih.govnih.gov Specifically, compounds 5a and 5d from this series were identified as highly active derivatives with significant efficacy. nih.gov

Antimicrobial Activity: The antimicrobial properties of related structures suggest potential for this class of compounds. For instance, Schiff bases derived from benzaldehyde (B42025) and aniline (B41778) derivatives have shown that the position of substituents on the aryl ring affects their antifungal and antibacterial activities. researchgate.net Additionally, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole (B372694) derivatives have demonstrated antibacterial and antibiofilm activity against multidrug-resistant pathogens, particularly Gram-negative bacteria. nih.govnih.gov

Enzyme Inhibition: Phenylurea derivatives have been designed and synthesized as inhibitors of various enzymes. A series of these compounds were evaluated as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target in cancer. nih.gov Certain phenylurea derivatives displayed potent IDO1 inhibition with IC50 values in the micromolar range. nih.gov Another study focused on the optimization of N-aryl-N'-pyrimidin-4-yl ureas to develop potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method has been applied to various classes of compounds, including those related to this compound, to guide the design of more potent molecules.

For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was performed on a series of dihydro-1,3,5-triazines and their spiro derivatives as dihydrofolate reductase (DHFR) inhibitors. nih.gov This study resulted in a reliable computational model that could relate steric and electrostatic properties to the inhibitory activity, providing a guide for designing novel compounds. nih.gov

Mechanistic Insights into the Biological Action of 1 3,5 Dichlorophenyl 3 Phenylurea and Derivatives

Identification and Validation of Molecular Targets

The biological activity of 1-(3,5-Dichlorophenyl)-3-phenylurea and its derivatives is attributed to their interaction with specific molecular targets within the cell. Research has identified several key proteins and pathways that are directly or indirectly modulated by these compounds.

One of the primary mechanisms of action for compounds like COH-SR4 is the induction of mitochondrial uncoupling, which leads to a reduction in cellular ATP levels. This disruption of cellular energy metabolism is a critical factor in its anti-cancer effects. Furthermore, COH-SR4 has been shown to inhibit the activity of Glutathione S-Transferase (GST), an enzyme involved in cellular detoxification. nih.gov By inhibiting GST, the compound increases the susceptibility of cancer cells to oxidative stress. In melanoma cells, the inhibition of GSTπ activity by COH-SR4 sensitizes the cells to its growth-inhibitory effects. nih.gov

Phenyl-urea derivatives have also been identified as targeting penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, suggesting a potential role as antimicrobial agents. nih.gov In the context of cancer, diaryl urea (B33335) analogues like Sorafenib are known to inhibit several tyrosine protein kinases, including VEGFR, PDGFR, and B-Raf. mdpi.com More recent studies on 1,3-diphenylurea (B7728601) derivatives have identified them as potent dual inhibitors of c-MET and VEGFR-2, both of which are crucial receptors in cancer cell proliferation and differentiation. nih.gov

The following table summarizes the identified molecular targets for this compound and its derivatives:

| Compound/Derivative Class | Molecular Target(s) | Biological Effect |

| COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) | Mitochondrial Uncoupling, Glutathione S-Transferase (GST), especially GSTπ | Decreased ATP levels, Increased oxidative stress, Sensitization to growth inhibition |

| Phenyl-urea derivatives | Penicillin-binding protein 4 (PBP4) | Antimicrobial activity |

| Diaryl urea analogues (e.g., Sorafenib) | VEGFR, PDGFR, B-Raf | Inhibition of tyrosine protein kinases |

| 1,3-Diphenylurea derivatives | c-MET, VEGFR-2 | Dual inhibition of key cancer-related receptors |

Elucidation of Downstream Signaling Pathway Modulation

The interaction of this compound derivatives with their molecular targets triggers a cascade of events within the cell, leading to the modulation of various downstream signaling pathways. These alterations ultimately result in the observed biological outcomes, such as cell cycle arrest and apoptosis.

AMP-activated Protein Kinase (AMPK) Pathway Activation

A significant downstream effect of compounds like COH-SR4 is the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor, and its activation is a response to the decreased ATP levels caused by mitochondrial uncoupling. In lung cancer cells, the cytotoxic effects of COH-SR4 are partially reversed when AMPK is knocked down, confirming the crucial role of this pathway. Similarly, in melanoma models, an increase in phosphorylated AMPK (pAMPK) levels was observed following treatment with COH-SR4. nih.govnih.gov The activation of the AMPK pathway has also been linked to the therapeutic effects of other phenyl-containing compounds in metabolic diseases. nih.gov

Modulation of Cell Cycle Regulatory Proteins (e.g., CDK2, CDK4, Cyclins, p27)

This compound and its derivatives have been shown to induce cell cycle arrest, a process tightly controlled by a complex network of proteins. nih.gov Treatment with these compounds leads to a downregulation of key cell cycle regulatory proteins.

Specifically, COH-SR4 has been observed to cause G0/G1 and G2/M phase arrest in cancer cells. nih.gov This is achieved by inhibiting the expression of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4, as well as cyclins A, B1, and E1. nih.gov In human leukemia cells, similar compounds suppressed growth by promoting G0/G1 arrest through the decreased protein levels of cyclins D1 and E2, and CDKs 2 and 4. researchgate.net

Furthermore, these compounds can increase the expression of CDK inhibitors like p21(WAF1/Cip1) and p27(Kip1). researchgate.net The protein p27 is a known regulator of cyclin E-CDK2 and can also allosterically activate CDK4. nih.govsemi.ac.cn While p21 and p27 are generally considered inhibitors of CDKs, their interaction and the resulting cellular outcome can be complex and context-dependent. mdpi.comcore.ac.uk

The table below details the observed effects on cell cycle regulatory proteins:

| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle | Modulation of Regulatory Proteins |

| COH-SR4 | Lung cancer, Melanoma | G0/G1 and G2/M arrest | Downregulation of CDK2, CDK4, Cyclin A, Cyclin B1, Cyclin E1 |

| Dichlorophenyl urea compounds | Human leukemia HL-60 | G0/G1 arrest | Downregulation of CDK2, CDK4, Cyclin D1, Cyclin E2; Upregulation of p21, p27 |

Apoptosis-Related Protein Expression Changes (e.g., Bcl2, Bax, PARP)

Induction of apoptosis, or programmed cell death, is another key mechanism of action for this compound derivatives. nih.govnih.gov This process is regulated by a delicate balance between pro-apoptotic and anti-apoptotic proteins.

Treatment with COH-SR4 has been shown to induce apoptosis in melanoma cells. nih.govnih.gov Western blot analyses of tumor lysates from melanoma-bearing mice treated with COH-SR4 revealed increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Additionally, an increase in the pro-apoptotic protein Bim and a decrease in the anti-apoptotic protein Bcl-2 have been observed. nih.govnih.gov The Bcl-2 family of proteins are central regulators of apoptosis, with Bax being a key pro-apoptotic member. nih.gov Interestingly, a direct interaction between Bcl-2 and PARP1 has been identified, where Bcl-2 can suppress PARP1's enzymatic activity. nih.gov

The following table summarizes the changes in apoptosis-related protein expression:

| Compound/Derivative | Cell Line/Model | Pro-Apoptotic Changes | Anti-Apoptotic Changes |

| COH-SR4 | Melanoma | Increased PARP cleavage, Increased Bim expression | Decreased Bcl-2 expression |

| 1,3-Diphenylurea derivatives | MCF-7 (Breast cancer) | Increased Bax, Caspase 3, 8, 9 expression | Decreased Bcl-2 expression |

Biochemical Assay Development for Target Engagement Studies

To further investigate the interaction between this compound derivatives and their molecular targets, various biochemical assays are employed. These assays are crucial for confirming target engagement and for screening new, more potent analogs.

For studying the inhibition of enzymes like GST and various kinases, enzyme activity assays are fundamental. For instance, the inhibitory action of compounds on c-MET and VEGFR-2 has been quantified using IC50 values determined through such assays. nih.gov

Cell-based assays are also vital for understanding the broader biological effects. The MTT assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound, providing a measure of its cytotoxicity. nih.gov Colony-forming assays assess the long-term proliferative capacity of cells after treatment. nih.gov To specifically investigate apoptosis, the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be used to detect DNA fragmentation, a characteristic of apoptotic cells. nih.gov

Flow cytometry is a powerful tool for analyzing the cell cycle distribution of a cell population, allowing researchers to quantify the percentage of cells in G0/G1, S, and G2/M phases. nih.govresearchgate.net This technique can also be used to measure mitochondrial membrane potential, providing insights into mitochondrial uncoupling. researchgate.net

Western blotting is an indispensable technique for quantifying the expression levels of specific proteins, such as the CDKs, cyclins, and apoptosis-related proteins mentioned previously. nih.govresearchgate.net This allows for the direct observation of how these compounds modulate the downstream signaling pathways at the protein level.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

There is currently no available research detailing molecular docking simulations specifically for 1-(3,5-Dichlorophenyl)-3-phenylurea. Such studies would be invaluable for identifying potential biological targets by predicting the binding affinity and mode of interaction of the compound within the active site of various proteins. This information is crucial for drug discovery and design, suggesting that future research in this area could uncover significant biological activities for this compound.

Molecular Dynamics (MD) Simulations for Binding Dynamics and Conformational Analysis

Information regarding molecular dynamics simulations of this compound is not present in the current body of scientific literature. MD simulations would provide critical insights into the dynamic nature of the compound's interaction with potential biological targets over time, revealing the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Detailed quantum chemical calculations for this compound are not described in published research. These calculations are fundamental for understanding the electronic structure and reactivity of a molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

There is no specific analysis of the frontier molecular orbitals (HOMO and LUMO) for this compound in the available literature. Such an analysis would be key to predicting the compound's reactivity, with the energy gap between the HOMO and LUMO indicating its chemical stability and electrical transport properties.

Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential Surface)

No studies have been published that detail the reactivity descriptors of this compound, such as Fukui functions or the molecular electrostatic potential (MEP) surface. Fukui functions would help in identifying the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack, while an MEP surface would visualize the charge distribution and predict regions of electrostatic interaction.

Bond Dissociation Energy (BDE) Analysis

A bond dissociation energy analysis for this compound has not been reported in scientific papers. This analysis would be crucial for understanding the stability of the chemical bonds within the molecule and predicting its degradation pathways and metabolic fate.

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules, QTAIM)

There is no available research that applies the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density of this compound. A QTAIM analysis would provide a detailed description of the nature of the chemical bonds within the molecule, offering a deeper understanding of its structure and stability.

In Silico ADME Prediction and Pharmacokinetic Modeling (preclinical focus)

In the preclinical phase of drug discovery, understanding the pharmacokinetic profile of a compound is crucial for predicting its in vivo behavior. For this compound, computational, or in silico, models provide a rapid and cost-effective method to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help in identifying potential liabilities and guiding further experimental studies. The data presented herein is derived from established computational models designed to forecast the pharmacokinetic parameters of small molecules.

Detailed research findings from in silico predictions suggest that this compound possesses a pharmacokinetic profile that warrants consideration in early-stage drug development. The predictions are based on its structural features and comparison to vast libraries of compounds with known ADME properties.

The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (Log P), is a key determinant of its ADME profile. For this compound, the predicted Log P values indicate significant lipophilicity, which can influence its absorption and distribution. Water solubility is another critical parameter; the predicted low aqueous solubility of this compound is a common characteristic of phenylurea derivatives and may impact its oral bioavailability.

Pharmacokinetic predictions indicate that this compound is likely to have high gastrointestinal (GI) absorption. However, its ability to cross the blood-brain barrier (BBB) is predicted to be limited. The metabolic fate of the compound is largely governed by the cytochrome P450 (CYP) family of enzymes. In silico models predict that this compound may act as a substrate and inhibitor for several CYP isoforms, which could lead to drug-drug interactions.

The drug-likeness of a molecule is assessed using various rules, such as Lipinski's rule of five, which helps in evaluating the potential for a compound to be an orally active drug in humans. This compound is predicted to adhere to these rules, suggesting it has physicochemical properties compatible with oral bioavailability.

The following tables provide a detailed summary of the predicted ADME and pharmacokinetic properties of this compound based on in silico modeling.

Table 1: Predicted Physicochemical and Lipophilicity Properties

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.14 g/mol |

| Log P (Octanol/Water) | 4.15 |

| Topological Polar Surface Area (TPSA) | 41.13 Ų |

| Number of Hydrogen Bond Acceptors | 1 |

| Number of Hydrogen Bond Donors | 2 |

Table 2: Predicted Water Solubility

| Parameter | Predicted Value |

|---|---|

| ESOL Log S | -4.25 |

| Solubility (mg/mL) | 0.0092 |

Table 3: Predicted Pharmacokinetic Properties (ADME)

| Parameter | Prediction |

|---|---|

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein (P-gp) Substrate | Yes |

| CYP1A2 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | Yes |

Table 4: Predicted Drug-Likeness and Medicinal Chemistry Friendliness

| Parameter | Prediction |

|---|---|

| Lipinski's Rule of Five Violations | 0 |

| Bioavailability Score | 0.55 |

| Synthetic Accessibility | 2.18 |

Development of Novel Phenylurea Derivatives and Hybrid Constructs

Design and Synthesis of New Chemical Entities based on 1-(3,5-Dichlorophenyl)-3-phenylurea Scaffold

The design and synthesis of new chemical entities based on the this compound scaffold often involve the modification of the phenyl rings and the urea (B33335) linkage to explore structure-activity relationships (SAR). A common synthetic strategy involves the reaction of a substituted phenyl isocyanate with a corresponding aniline (B41778) derivative.

For instance, the synthesis of N'-[3-(3-(3,5-Dichlorophenyl)ureido]benzoyl-N-(2-chloro)nicotinohydrazide (a derivative of the core scaffold) begins with the reaction of 3-aminobenzoic acid ethyl ester with 3,5-dichlorophenyl isocyanate in toluene. This is followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a benzohydrazide (B10538) intermediate. Subsequent reaction with 2-chloronicotinoyl chloride yields the final compound mdpi.com. This multi-step synthesis allows for the introduction of diverse chemical moieties to probe their effect on biological activity.

Another general approach involves the reaction of a substituted aniline with a phenyl isocyanate. For example, the synthesis of 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives was achieved by reacting 4-aminoacetophenone with phenyl isocyanate to form an intermediate, which then undergoes cyclization with various aldehydes nih.gov. While the starting materials are different, the fundamental urea bond formation via an isocyanate intermediate is a key synthetic step.

A closely related compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), is synthesized by the portion-wise addition of 3,5-dichlorophenyl isocyanate to a solution of 3,5-dichloroaniline (B42879) in dichloromethane (B109758) under a nitrogen atmosphere nih.gov. This straightforward reaction highlights the accessibility of diaryl ureas for further derivatization and biological screening.

These synthetic methodologies provide a versatile platform for creating a library of this compound derivatives with modifications at various positions, enabling a thorough investigation of their potential as therapeutic agents.

Table 1: Synthesis of Phenylurea Derivatives

| Derivative Name | Starting Materials | Key Reaction Steps | Reference |

|---|---|---|---|

| N'-[3-(3-(3,5-Dichlorophenyl)ureido]benzoyl-N-(2-chloro)nicotinohydrazide | 3-Aminobenzoic acid ethyl ester, 3,5-Dichlorophenyl isocyanate | 1. Ureido formation 2. Hydrazide formation 3. Acylation | mdpi.com |

| 1,3-Diphenylurea appended aryl pyridines | 4-Aminoacetophenone, Phenyl isocyanate, Various aldehydes | 1. Ureido formation 2. Cyclization | nih.gov |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | 3,5-Dichlorophenyl isocyanate, 3,5-Dichloroaniline | Nucleophilic addition | nih.gov |

Hybrid Molecule Strategies Incorporating Other Pharmacophores

The development of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a promising strategy in drug discovery to address challenges such as drug resistance and to enhance therapeutic efficacy. The this compound scaffold has been utilized in the design of such hybrid compounds.

An example of this approach is the synthesis of N'-[3-(3-(3,5-Dichlorophenyl)ureido]benzoyl-N-(2-chloro)nicotinohydrazide, which can be viewed as a hybrid of a phenylurea and a nicotinohydrazide moiety mdpi.com. This strategy aims to combine the biological activities of both parent molecules or to create a new molecule with a unique activity profile.

In a broader context of phenylurea derivatives, researchers have designed and synthesized novel 1,2,3-triazole-pyrimidine-urea hybrids as potential anticancer agents nih.gov. This work demonstrates the principle of combining the urea scaffold with other heterocyclic systems known for their biological activities, such as triazoles and pyrimidines. The resulting hybrids showed potent activity against several cancer cell lines nih.gov.

Another example involves the creation of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as inhibitors of receptor tyrosine kinases nih.gov. These molecules merge the phenylurea pharmacophore with a pyrimidinylthio-thiadiazole moiety, leading to compounds with significant anti-leukemia activity nih.gov. The design of these hybrids is often guided by the structures of known inhibitors of the target protein, aiming to occupy multiple binding pockets or to introduce favorable interactions.

The rationale behind creating these hybrid molecules is to leverage the properties of each constituent pharmacophore to achieve improved potency, selectivity, or pharmacokinetic properties.

Table 2: Examples of Phenylurea-based Hybrid Molecules

| Hybrid Molecule Class | Incorporated Pharmacophores | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Phenylurea-Nicotinohydrazide Hybrids | Phenylurea, Nicotinohydrazide | Insecticidal | mdpi.com |

| Triazole-Pyrimidine-Urea Hybrids | Triazole, Pyrimidine, Urea | Anticancer | nih.gov |

| Phenyl-Thiadiazol-Urea Hybrids | Phenylurea, Pyrimidinylthio-thiadiazole | Anticancer (CML) | nih.gov |

Lead Optimization for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising lead compound to generate a clinical candidate. For derivatives of this compound, this process focuses on enhancing potency against the desired biological target while improving selectivity over other related targets to minimize potential side effects.

Structure-activity relationship (SAR) studies are fundamental to lead optimization. For a series of 1,3-diphenylurea appended aryl pyridine derivatives, it was found that dihalogenated phenyl analogues displayed greater antitumor activity than monohalogenated analogues. Specifically, dichlorophenyl derivatives showed substantial antitumor activity nih.gov. This suggests that the presence and position of halogen atoms on the phenyl ring are crucial for activity.

In the optimization of a series of o-amino-arylurea derivatives as kinase insert domain-containing receptor (KDR) inhibitors, modifications based on biological screening and molecular modeling led to a significant increase in inhibitory activity compared to the initial hit compound nih.gov. The introduction of a quinolin-4-ylmethyl)amino)pyridin-3-yl)urea scaffold resulted in a potent KDR inhibitor nih.gov. This highlights the importance of exploring different substituents on the phenylurea core to achieve desired potency.

Furthermore, SAR studies on pyrido[2,3-d]pyrimidin-7-one derivatives, which contain a phenylamino (B1219803) moiety, revealed that substitutions at the 3- and 4-positions of this phenyl ring could improve both potency and selectivity for the target kinase, Abl nih.gov. It was observed that more hydrophilic substituents in these positions tended to increase potency nih.gov.

The process of lead optimization is iterative and involves cycles of design, synthesis, and biological testing. The insights gained from SAR studies guide the design of new analogues with improved profiles. For example, replacing a metabolically labile phenol (B47542) group with a more stable aminopyrimidine bioisostere in a dihydropyrrolopyrimidine inhibitor of PI3K led to improved metabolic stability and potent in vivo tumor growth inhibition nih.gov. These principles of modifying substituents to enhance potency, selectivity, and pharmacokinetic properties are directly applicable to the optimization of leads derived from the this compound scaffold.

Table 3: Lead Optimization Strategies for Phenylurea-related Compounds

| Compound Class | Optimization Strategy | Outcome | Reference |

|---|---|---|---|

| 1,3-Diphenylurea appended aryl pyridines | Varying halogen substitution on the phenyl ring | Dihalogenated analogues showed enhanced antitumor activity. | nih.gov |

| o-Amino-arylurea derivatives | Modification of the arylurea scaffold based on modeling | Identified a potent KDR kinase inhibitor. | nih.gov |

| Pyrido[2,3-d]pyrimidin-7-ones | Substitution on the C-2 phenylamino moiety | Improved potency and selectivity for Abl kinase. | nih.gov |

| Dihydropyrrolopyrimidine inhibitors | Replacement of a metabolic liability with a bioisostere | Improved metabolic stability and in vivo efficacy. | nih.gov |

Future Perspectives and Research Directions for 1 3,5 Dichlorophenyl 3 Phenylurea Research

Exploration of Additional Biological Targets and Pathways

While the specific biological targets of 1-(3,5-Dichlorophenyl)-3-phenylurea are not extensively documented, the broader class of phenylurea derivatives has been shown to interact with several key enzymes and pathways, suggesting promising avenues for future investigation. Research into analogous compounds has revealed potent inhibitory activities that could be explored for the this compound scaffold.

Key potential targets for exploration include:

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a crucial enzyme in the tryptophan metabolism pathway and a significant immunotherapeutic target in oncology. nih.gov Phenylurea derivatives have been successfully designed as IDO1 inhibitors, indicating that the this compound core could be adapted to target this enzyme and modulate immune responses in cancer. nih.gov

Acyl-CoA:cholesterol O-acyltransferase (ACAT): This enzyme is pivotal in cholesterol metabolism, and its inhibition is a therapeutic strategy for atherosclerosis. Structure-activity relationship (SAR) studies on a series of phenylureas have identified potent ACAT inhibitors. nih.gov This suggests that this compound and its analogs could be screened for similar activity.

Complement Component 9 (C9): The complement system is a cornerstone of innate immunity, and its dysregulation is implicated in various inflammatory diseases. Derivatives of 1-phenyl-3-(1-phenylethyl)urea have been identified as powerful complement inhibitors, specifically targeting C9 deposition. nih.gov This opens the possibility of developing this compound-based compounds as modulators of the complement cascade.

PI3K/Akt Signaling Pathway: This pathway is fundamental for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Novel 1-phenyl-3-urea derivatives have demonstrated potent anti-chronic myeloid leukemia (CML) activity by reducing protein phosphorylation within the PI3K/Akt pathway. nih.gov Future studies could assess the effect of this compound on this critical cancer-related signaling cascade.

| Potential Biological Target | Associated Pathway | Therapeutic Relevance | Reference |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Tryptophan Catabolism | Cancer Immunotherapy | nih.gov |

| Acyl-CoA:cholesterol O-acyltransferase (ACAT) | Cholesterol Metabolism | Atherosclerosis | nih.gov |

| Complement Component 9 (C9) | Complement System Cascade | Inflammatory Diseases | nih.gov |

| PI3K/Akt | Cell Survival and Proliferation | Oncology (e.g., CML) | nih.gov |

Advanced Preclinical Development of Lead Compounds

Should initial screenings identify promising activity for this compound or a related analog, the subsequent phase of research would involve advanced preclinical development. This stage focuses on optimizing the lead compound to enhance its drug-like properties. Drawing from SAR studies on other phenylureas, a systematic modification of the chemical structure would be undertaken. nih.gov

Key objectives of this phase include:

Potency and Selectivity Enhancement: Modifying peripheral chemical groups on the phenylurea core to improve binding affinity for the target and minimize off-target effects.

Pharmacokinetic Profiling: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound can reach its target in the body and persist for a sufficient duration.

In Vivo Efficacy Studies: Evaluating the optimized lead compounds in relevant animal models of disease to confirm therapeutic effects and establish a preliminary therapeutic window.

Application in Emerging Therapeutic Areas

The exploration of new biological targets directly informs the potential application of this compound derivatives in emerging therapeutic areas. Based on the activities observed in related compounds, future research could position this chemical class as a source of novel treatments for a range of conditions.

Cancer Immunotherapy: By targeting IDO1, derivatives could function as checkpoint inhibitors, overcoming tumor-induced immune suppression and enhancing the body's anti-cancer response. nih.gov

Cardiovascular Disease: As ACAT inhibitors, these compounds could offer a mechanism for preventing or treating atherosclerosis by reducing cholesterol ester accumulation in blood vessels. nih.gov

Autoimmune and Inflammatory Disorders: Through inhibition of the complement system, specifically C9, there is potential to develop treatments for diseases driven by chronic inflammation. nih.gov

Oncology: Targeting signaling pathways like PI3K/Akt could lead to the development of new anti-cancer agents, particularly for hematological malignancies such as chronic myeloid leukemia. nih.gov

Development of Structure-Based Drug Design Approaches

Future progress in developing drugs from the this compound scaffold will heavily rely on structure-based drug design (SBDD). This rational design process uses high-resolution structural information of the biological target, often obtained through X-ray crystallography or cryo-electron microscopy, to guide the design of more potent and selective inhibitors.

The SBDD workflow would involve:

Target-Compound Co-crystallization: Obtaining the 3D structure of the target protein in a complex with this compound or an early-stage inhibitor.

Computational Modeling: Using the structural data to perform in silico modeling and virtual screening of new analogs to predict binding affinities and interactions. youtube.com

Iterative Synthesis and Testing: Synthesizing the most promising computer-aided designs and evaluating their biological activity, feeding the results back into the design cycle for further refinement. youtube.com

This approach accelerates the medicinal chemistry campaign, allowing for more rapid optimization of lead compounds compared to traditional trial-and-error methods.

Integration of Artificial Intelligence and Machine Learning in Phenylurea Discovery

The field of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML), and these technologies are poised to significantly impact research on phenylurea compounds. nih.govphilarchive.org AI/ML can analyze vast and complex datasets to identify patterns that are not apparent to human researchers, thereby accelerating multiple stages of the discovery pipeline. nih.govresearchgate.net

Key applications include:

Predictive Modeling: Training ML algorithms on existing data for phenylurea compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel, untested derivatives of this compound. nih.gov

Phenotypic Screening Analysis: Employing AI to analyze data from high-throughput phenotypic screens, which assess a compound's effect on cell morphology or function without prior knowledge of the target. ed.ac.uk This can help identify novel mechanisms of action and therapeutic opportunities.

De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the phenylurea scaffold, optimized for specific properties and desired biological targets.

| AI/ML Application | Description | Potential Impact on Phenylurea Research | Reference |

| Predictive Modeling | Algorithms are trained on known compound data to predict properties of new molecules. | Rapidly prioritizes synthesis of this compound derivatives with higher chances of success. | nih.gov |

| Phenotypic Screening | AI analyzes complex data from cell-based assays to identify active compounds. | Uncovers novel biological activities and targets for the phenylurea class without target bias. | ed.ac.uk |

| De Novo Design | Generative models create novel chemical structures optimized for specific criteria. | Designs next-generation phenylurea compounds with enhanced potency and tailored drug-like properties. | researchgate.net |

| Target Identification | AI analyzes biological data (genomics, proteomics) to identify and validate new drug targets. | Expands the list of potential targets for which this compound analogs can be designed. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,5-Dichlorophenyl)-3-phenylurea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 3,5-dichloroaniline with phenyl isocyanate under anhydrous conditions. Optimization can employ factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield. Analytical techniques like HPLC and NMR are critical for purity assessment .

Q. How is the structural characterization of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, Acta Crystallographica reports bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) to confirm the urea backbone and chlorophenyl substituents. Computational tools like DFT can supplement experimental data .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

- Methodological Answer : LC-MS/MS or GC-MS with electron capture detection (ECD) is preferred for halogenated impurities. Calibration against certified reference materials (e.g., dichlorobiphenyl derivatives) ensures accuracy .

Advanced Research Questions

Q. How do conflicting data on the biological activity of this compound arise, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may stem from variations in cell lines, assay protocols, or impurity profiles. Replication studies under standardized conditions (e.g., OECD guidelines) and meta-analysis of dose-response curves are essential. Theoretical frameworks linking structure-activity relationships (SAR) to electronic properties (e.g., Hammett constants) can contextualize findings .

Q. What experimental designs are suitable for studying the compound’s stability under environmental stressors (e.g., UV light, pH extremes)?

- Methodological Answer : Accelerated stability testing using photolysis chambers (ICH Q1B guidelines) and pH-controlled degradation studies. Kinetic modeling (e.g., Arrhenius plots) predicts degradation pathways. Solid-state NMR can identify degradation products, while computational tools like COSMOtherm predict solubility and partition coefficients under stress conditions .

Q. How can molecular docking studies elucidate the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) against target enzymes (e.g., cytochrome P450) require high-resolution crystal structures (PDB). Free energy perturbation (FEP) calculations validate binding affinities. Experimental validation via enzyme kinetics (e.g., Lineweaver-Burk plots) and mutagenesis studies reconciles computational predictions with empirical data .

Theoretical and Methodological Frameworks

Q. How can a theoretical framework guide research on the environmental fate of this compound?

- Methodological Answer : Link to conceptual models like fugacity-based fate assessment (e.g., EPI Suite). Integrate partition coefficients (log Kow), biodegradation half-lives, and QSAR models to predict bioaccumulation or toxicity. Field studies using isotope-labeled analogs validate lab-derived half-lives .

Q. What statistical approaches resolve contradictions in toxicity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.